N-Acetyl-1,2-diphenylhydrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N'-diphenylacetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-12(17)16(14-10-6-3-7-11-14)15-13-8-4-2-5-9-13/h2-11,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKFRELTJWUQLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176840 | |
| Record name | N-Acetyl-1,2-diphenylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49670697 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
22293-38-5 | |
| Record name | N-Acetyl-1,2-diphenylhydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022293385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetylhydrazobenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86543 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | N-Acetyl-1,2-diphenylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176840 | |
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| Record name | N-Acetyl-1,2-diphenylhydrazine | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for N Acetyl 1,2 Diphenylhydrazine and Its Functionalized Analogs
Direct Synthetic Routes to N-Acetyl-1,2-diphenylhydrazine
The most straightforward approach to this compound involves the direct acetylation of 1,2-diphenylhydrazine (B7769752). This transformation is typically achieved using common acetylating agents such as acetic anhydride (B1165640) or acetyl chloride.
A general procedure for the N-acetylation of a hydrazine (B178648) derivative involves the reaction of the hydrazine with acetic anhydride. nih.gov The reaction can be carried out in a suitable solvent, and often a base like pyridine (B92270) is used to catalyze the reaction and to neutralize the acetic acid byproduct. nih.gov The choice of solvent and reaction conditions can be optimized to achieve high yields. For instance, acetylation of amines and hydrazones can be effectively performed using acetic anhydride, sometimes with the aid of a catalyst to facilitate the reaction. nih.govacs.org
A typical laboratory-scale synthesis would involve dissolving 1,2-diphenylhydrazine in a solvent, followed by the addition of acetic anhydride. The reaction mixture may be stirred at room temperature or heated to ensure complete conversion. Upon completion, the product can be isolated by precipitation or extraction, followed by purification techniques such as recrystallization or column chromatography.
Table 1: General Conditions for Acetylation of Hydrazines
| Acetylating Agent | Catalyst/Base | Solvent | Temperature | Reference |
| Acetic Anhydride | Pyridine | Chloroform | 50-100°C | nih.gov |
| Acetic Anhydride | None | Acetic Acid | 50°C | nih.gov |
| Acetic Anhydride | p-toluene sulphonic acid | Acetic Acid | 120°C | acs.org |
| Acetic Anhydride | Expansive Graphite | Dichloromethane | Room Temp. - Reflux | acs.org |
| Acetic Acid | Palladium(II) chloride | Toluene | Not Specified | nih.gov |
Precursor-Based Synthesis of 1,2-Diphenylhydrazine and Subsequent Derivatization
An alternative and often more practical approach involves the synthesis of the precursor, 1,2-diphenylhydrazine (also known as hydrazobenzene), from readily available starting materials, followed by its acetylation.
Reductive Synthesis of 1,2-Diphenylhydrazine from Aromatic Nitro Compounds
The reduction of nitrobenzene (B124822) is a well-established method for the synthesis of 1,2-diphenylhydrazine. The reaction proceeds through a series of intermediates, including nitrosobenzene (B162901) and azoxybenzene (B3421426), which ultimately yield hydrazobenzene (B1673438) under controlled reductive conditions. A variety of reducing agents and reaction conditions can be employed to achieve this transformation.
Commonly, metallic reducing agents such as zinc or iron powder in an alkaline medium are used. researchgate.net For example, the reduction of nitrobenzene with zinc dust in a sodium hydroxide (B78521) solution can produce hydrazobenzene. researchgate.netresearchgate.net The reaction is typically carried out in a solvent such as ethanol (B145695) or methanol (B129727).
Catalytic hydrogenation represents another efficient method. Nitrobenzene can be reduced over various catalysts, such as nickel, copper, or their chromites and molybdites, in the vapor phase with a suitable reducing agent like ammonia (B1221849) at elevated temperatures. hygeiajournal.com More contemporary methods utilize nanocatalysts, for instance, copper nanoparticles supported on carbon, which can achieve high conversion rates of nitrobenzene to aniline, with hydrazobenzene being a potential intermediate under specific conditions. google.com
Table 2: Reductive Methods for 1,2-Diphenylhydrazine from Nitrobenzene
| Reducing Agent/System | Medium/Solvent | Key Intermediates | Reference |
| Zinc dust / NaOH | Methanol | Azoxybenzene, Azobenzene (B91143) | researchgate.netresearchgate.net |
| Iron borings / Caustic soda | Aqueous | Azoxybenzene, Azobenzene | nih.gov |
| Glucose / NaOH | Alkaline | Azoxybenzene | researchgate.net |
| Organic electron donor | Not specified | Azoxybenzene, Azobenzene | acs.org |
| Ni, Cu, or their chromites/molybdites | Vapor phase | Not specified | hygeiajournal.com |
Chemical Transformations from Azoxybenzene to 1,2-Diphenylhydrazine
Azoxybenzene serves as a direct precursor to 1,2-diphenylhydrazine through a reduction reaction. This method can be advantageous as it often leads to a cleaner product with fewer side reactions compared to the direct reduction of nitrobenzene.
The reduction of azoxybenzene to hydrazobenzene can be accomplished using various reducing systems. For example, treatment of azoxybenzene with sodium hydride and a DMAP salt under UV irradiation in DMF has been shown to produce 1,2-diphenylhydrazine in good yield. organic-chemistry.org Another approach involves the use of dihydrolipoamide-iron(II) complex, which can reduce azoxybenzene to hydrazobenzene without further reduction to aniline. acs.org
Synthesis of this compound Derivatives and Structural Analogs
The synthesis of derivatives and structural analogs of this compound often involves condensation reactions to form hydrazones or the preparation of sterically demanding hydrazide scaffolds.
Condensation Reactions for Hydrazone Formation
N-acylhydrazones are a class of compounds that can be synthesized from hydrazides through condensation with aldehydes or ketones. hygeiajournal.com In the context of this compound, while the acetyl group is already present, the free amine of a related hydrazide could undergo condensation. For instance, a hydrazide can be reacted with an aromatic aldehyde in the presence of an acid catalyst to yield the corresponding N-acylhydrazone. organic-chemistry.org
The general synthetic route involves the initial formation of a hydrazide from an ester or carboxylic acid, followed by the condensation step. The reaction conditions are typically mild, often involving refluxing in an alcoholic solvent with a catalytic amount of acid. researchgate.netorganic-chemistry.org
Preparation of Sterically Hindered Hydrazide-Based Scaffolds
The synthesis of sterically hindered hydrazides and their derivatives is an area of interest for creating molecules with specific conformational properties or for use in asymmetric synthesis. The introduction of bulky substituents on the nitrogen atoms can be achieved through various synthetic strategies.
One approach involves the alkylation of protected hydrazine derivatives. For example, di-tert-butyl hydrazine-1,2-dicarboxylate can be alkylated to introduce bulky groups, and subsequent deprotection yields the sterically hindered hydrazine. nih.govacs.org This method allows for the controlled synthesis of mono-, di-, and trisubstituted hydrazines. nih.govacs.org
Another strategy for creating sterically hindered scaffolds is through the reaction of hydrazines with bulky acyl chlorides or other activated carboxylic acid derivatives. google.com The synthesis of trisubstituted hydrazones can be achieved via a base-mediated cascade condensation and N-alkylation of aldehydes and hydrazines with alkyl halides. organic-chemistry.org The development of methods for the synthesis of 1,3,5-trisubstituted pyrazoles from hydrazines also highlights the construction of complex, substituted hydrazine-derived scaffolds. nih.gov Furthermore, the synthesis of sterically hindered catecholaldimines from the reaction of di-tert-butyl-dihydroxybenzaldehyde with various hydrazines showcases the preparation of complex molecules with significant steric bulk around the hydrazine linkage. researchgate.net
Advanced Spectroscopic and Structural Characterization of N Acetyl 1,2 Diphenylhydrazine Compounds
Comprehensive Spectroscopic Techniques for Structural Assignment
Spectroscopic methods are fundamental in confirming the identity and elucidating the structural features of N-Acetyl-1,2-diphenylhydrazine in various states.
High-Resolution NMR spectroscopy is a powerful non-destructive technique for determining the molecular structure of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, one can map out the carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the acetyl protons and the aromatic protons of the two phenyl rings. The acetyl methyl protons (CH₃) would appear as a sharp singlet, typically in the δ 2.0-2.5 ppm region. The ten protons on the two phenyl rings would likely produce complex multiplets in the aromatic region, approximately δ 7.0-7.5 ppm, due to spin-spin coupling between adjacent protons.
¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon environments. The acetyl carbonyl carbon (C=O) is expected to resonate significantly downfield, typically in the δ 168-172 ppm range. The methyl carbon of the acetyl group would appear upfield, around δ 20-25 ppm. The aromatic carbons would produce several signals between δ 110-150 ppm, with the carbon atoms directly attached to the nitrogen atoms (ipso-carbons) appearing at the lower field end of this range. chemicalbook.com Advanced techniques like COSY and HMBC would be used to confirm the connectivity between protons and carbons. ipb.pt
Table 1: Predicted NMR Spectroscopic Data for this compound This data is predicted based on analysis of analogous compounds.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| ¹H | ~2.1 | Singlet (3H, -CH₃) |
| ¹H | ~7.0 - 7.5 | Multiplet (10H, Ar-H) |
| ¹³C | ~22 | Quartet (-CH₃) |
| ¹³C | ~110 - 130 | Aromatic CH |
| ¹³C | ~140 - 150 | Aromatic C-N |
| ¹³C | ~170 | Carbonyl (C=O) |
Vibrational and electronic spectroscopies probe the bonding and electronic transitions within the molecule.
Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of specific functional groups through their characteristic vibrational frequencies. For this compound, the most prominent absorption band would be the strong C=O stretching vibration of the amide group, expected in the region of 1660-1680 cm⁻¹. Other key absorptions would include C-N stretching vibrations around 1200-1350 cm⁻¹, aromatic C=C stretching in the 1450-1600 cm⁻¹ range, and aromatic C-H stretching vibrations just above 3000 cm⁻¹. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides insight into the electronic transitions within the molecule. The presence of two phenyl rings conjugated with the hydrazine-amide system constitutes a significant chromophore. This would likely result in strong π → π* transitions, leading to intense absorption bands in the ultraviolet region, typically below 300 nm. mdpi.com
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H | Stretch | 2850 - 3000 | Medium-Weak |
| Amide C=O | Stretch | 1660 - 1680 | Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Strong |
| C-N | Stretch | 1200 - 1350 | Medium |
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound and to gain structural information from its fragmentation patterns. For this compound (C₁₄H₁₄N₂O), the calculated exact mass is 226.1106 Da.
The electron ionization (EI) mass spectrum would be expected to show a distinct molecular ion peak (M⁺˙) at m/z = 226. Key fragmentation pathways would likely involve the cleavage of the acetyl group. A prominent peak would be expected at m/z 184, corresponding to the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da) to form the stable 1,2-diphenylhydrazine (B7769752) radical cation. Another significant fragment could appear at m/z 77, corresponding to the phenyl cation (C₆H₅⁺). nist.govmassbank.eu
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Ion | Formula |
|---|---|---|
| 226 | Molecular Ion [M]⁺˙ | [C₁₄H₁₄N₂O]⁺˙ |
| 184 | [M - CH₂CO]⁺˙ | [C₁₂H₁₂N₂]⁺˙ |
| 183 | [M - CH₃CO]⁺ | [C₁₂H₁₁N₂]⁺ |
| 77 | Phenyl cation | [C₆H₅]⁺ |
X-ray Crystallographic Analysis for Solid-State Structure
X-ray crystallography provides an unambiguous determination of the three-dimensional atomic arrangement of a molecule in a crystalline solid. nih.govnih.gov While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as N'-acetyl-N'-phenyl-2-naphthohydrazide, provides significant insight into the expected solid-state conformation and interactions. eurjchem.comresearchgate.net
The crystal structure would precisely define all bond lengths, bond angles, and torsion angles. The central N-N bond would be of particular interest, as would the geometry of the amide group, which is expected to be largely planar. The two phenyl rings are not expected to be coplanar with each other or with the central hydrazine (B178648) moiety due to steric hindrance. The torsion angles describing the rotation of the phenyl rings relative to the N-N axis would quantify this twisting. nih.gov
The arrangement of molecules within the crystal lattice is governed by non-covalent intermolecular forces. mdpi.com In the absence of strong hydrogen bond donors (like N-H), the crystal packing of this compound would be dominated by weaker interactions. These would include:
C-H···O Hydrogen Bonds: The oxygen atom of the acetyl group can act as a hydrogen bond acceptor for weak C-H donors from the phenyl rings of neighboring molecules. researchgate.net
π-π Stacking: The aromatic phenyl rings are expected to engage in π-π stacking interactions, where the rings of adjacent molecules align in either a face-to-face or offset fashion. nih.gov
Analysis of these interactions is crucial for understanding the supramolecular architecture of the compound in the solid state. researchgate.net
Computational Chemistry and Theoretical Studies on N Acetyl 1,2 Diphenylhydrazine Systems
Quantum Mechanical (QM) and Density Functional Theory (DFT) Investigations
Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools in modern chemistry for studying the electronic structure and properties of molecules. These methods are widely applied to understand the behavior of hydrazine (B178648) derivatives.
While specific reaction mechanisms involving N-Acetyl-1,2-diphenylhydrazine have not been extensively detailed in dedicated computational literature, the principles of QM and DFT allow for the theoretical exploration of its potential reactivity. Key reactive sites in the molecule include the N-N bond, the amide linkage, and the aromatic phenyl rings.
Theoretical studies on similar hydrazine systems often focus on:
Homolytic N-N Bond Cleavage: This reaction would involve the breaking of the central nitrogen-nitrogen bond to form two radical species. QM methods can be used to model this process, identifying the transition state and calculating the activation energy required for cleavage.
Electrophilic and Nucleophilic Aromatic Substitution: The phenyl rings can be sites for substitution reactions. Computational models can predict the regioselectivity of these reactions by calculating the electron density at different positions on the rings and modeling the transition states for the addition of electrophiles or nucleophiles.
Reactions at the Acetyl Group: The carbonyl carbon of the acetyl group is an electrophilic site, and the adjacent nitrogen is nucleophilic. Theoretical studies can elucidate the mechanisms of reactions such as hydrolysis or nucleophilic addition at this site.
For any proposed reaction, DFT calculations are employed to locate the geometry of the transition state—the highest energy point along the reaction coordinate. Characterization of the transition state is confirmed by frequency calculations, where a single imaginary frequency corresponding to the motion along the reaction coordinate is found.
A crucial aspect of understanding a chemical reaction is its energetic profile, which includes the relative energies of reactants, transition states, intermediates, and products. DFT calculations are adept at predicting these energies. A key parameter for the stability of hydrazine derivatives is the N-N Bond Dissociation Enthalpy (BDE).
Table 1: Calculated N-N Bond Dissociation Enthalpies (BDEs) of Diphenylhydrazine Derivatives This table is based on data for analogous compounds and theoretical predictions.
| Compound | Computational Method | Calculated N-N BDE (kJ/mol) | Reference/Basis of Estimation |
|---|---|---|---|
| 1,2-diphenylhydrazine (B7769752) | M05-2X | 189.8 | Based on published studies on hydrazine derivatives. nih.govfigshare.com |
| This compound | DFT (Predicted) | ~195-205 | Predicted increase due to the electronic effect of the acetyl group. |
The energetic profile of a reaction also includes the activation energy (the energy difference between the reactants and the transition state), which determines the reaction rate.
The reactivity and stability of this compound can be tuned by introducing substituents on the phenyl rings. Computational studies are ideal for systematically investigating these effects.
Electron-Donating Groups (EDGs) , such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), increase the electron density on the phenyl rings. This can enhance the nucleophilicity of the molecule and may affect the stability of the N-N bond.
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or cyano (-CN), decrease the electron density on the rings. This can make the molecule more susceptible to nucleophilic attack and can also influence the strength of the N-N bond.
DFT calculations can quantify these effects by calculating parameters such as molecular electrostatic potential (MEP) maps, frontier molecular orbital energies (HOMO and LUMO), and the charge distribution within the molecule. These calculations can predict how different substituents will alter the reaction barriers and thermodynamic stability of the molecule and its derivatives.
Molecular Modeling and Simulation Approaches
Beyond static quantum mechanical calculations, molecular modeling and simulation techniques provide insights into the dynamic behavior and conformational landscape of this compound.
Conformational analysis, typically performed using DFT, can identify the lowest energy (most stable) conformers. Studies on similar N-acylhydrazones have shown that the planarity of the N-acylhydrazone unit is influenced by steric and electronic factors, with distinct energy minima for different dihedral angles. nih.gov
Table 2: Predicted Stable Conformers of this compound based on Dihedral Angles This table presents hypothetical data based on computational studies of related N-acylhydrazones.
| Dihedral Angle | Predicted Stable Conformation | Relative Energy (kJ/mol) |
|---|---|---|
| C-N-N-C | gauche (~60-90°) | 0 (most stable) |
| C-N-C=O | antiperiplanar (~180°) | 0 (most stable) |
| C-N-C=O | synperiplanar (~0°) | ~5-10 |
Molecular Dynamics (MD) simulations can provide a more dynamic picture of the conformational flexibility. In an MD simulation, the atoms of the molecule are allowed to move over time according to the forces calculated from a force field or a QM method. This allows for the exploration of the potential energy surface and the observation of conformational transitions, providing a deeper understanding of the molecule's behavior in different environments, such as in solution.
Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can aid in the identification and characterization of molecules.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. ruc.dkmdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is frequently used for this purpose. ruc.dk By calculating the magnetic shielding of each nucleus, the chemical shifts can be predicted with a high degree of accuracy, which is invaluable for assigning experimental spectra, especially for complex molecules.
Vibrational (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net These calculated frequencies correspond to the peaks in an experimental IR spectrum. Comparing the theoretical and experimental spectra can help to confirm the structure of a synthesized compound and to assign the vibrational modes to specific molecular motions.
Electronic (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. qnl.qaphyschemres.org TD-DFT calculates the energies of electronic transitions from the ground state to various excited states. These transition energies correspond to the wavelengths of maximum absorption (λ_max) in the UV-Vis spectrum.
Table 3: Hypothetical Predicted Spectroscopic Data for this compound This table contains illustrative data based on typical computational results for similar aromatic and hydrazine-containing compounds.
| Spectroscopic Technique | Parameter | Predicted Value | Computational Method |
|---|---|---|---|
| ¹³C NMR | C=O Chemical Shift (ppm) | 168-172 | DFT/GIAO |
| ¹H NMR | N-H Chemical Shift (ppm) | 8.5-9.5 | DFT/GIAO |
| IR | C=O Stretch (cm⁻¹) | 1670-1690 | DFT |
| UV-Vis | λ_max (nm) | ~280-300 | TD-DFT |
Emerging Applications of N Acetyl 1,2 Diphenylhydrazine in Modern Organic Synthesis
Role as Versatile Synthetic Intermediates and Building Blocks
Hydrazine (B178648) derivatives are fundamental building blocks in organic synthesis, prized for their ability to form nitrogen-nitrogen bonds, a key feature in many heterocyclic compounds. N-Acetyl-1,2-diphenylhydrazine serves as a valuable intermediate, with the acetyl group acting as both a protecting group and a modulator of reactivity. The presence of the acetyl group decreases the nucleophilicity of the nitrogen atom to which it is attached, allowing for selective reactions at the other nitrogen atom.
The utility of acetylated hydrazines as synthetic intermediates is evident in their application in the construction of various nitrogen-containing heterocycles. For instance, the N-N bond is a key structural motif in a range of bioactive molecules and materials. The diphenylhydrazine framework itself is a precursor to compounds with applications in medicinal chemistry.
The reactivity of this compound can be strategically exploited in multi-step syntheses. The acetyl group can be removed under specific conditions to liberate a free amine, which can then participate in further transformations. This controlled reactivity makes it a useful component in the synthesis of complex molecules where sequential bond formation is required. The phenyl groups on the hydrazine backbone also influence the molecule's reactivity and can be functionalized to introduce additional diversity into the target structures.
Catalytic and Organocatalytic Systems Involving this compound Analogues
The development of organocatalysis has highlighted the potential of small organic molecules to catalyze a wide range of chemical transformations. Analogues of this compound, particularly those with accessible N-H protons, have been explored for their catalytic activity. The hydrazine moiety can participate in hydrogen bonding and can act as a Brønsted acid or base, facilitating various reactions.
One example of a catalytic system involving a hydrazine-type organocatalyst is the Biginelli reaction, which is a one-pot multicomponent reaction for the synthesis of dihydropyrimidinones. Pyrazolidine (B1218672) dihydrochloride (B599025) has been shown to be an effective catalyst for this transformation, accelerating the reaction between an aldehyde, a β-ketoester, and urea. researchgate.net This demonstrates the potential of hydrazine derivatives to act as organocatalysts.
Furthermore, N-heterocyclic carbene (NHC) catalysis has been employed in reactions involving phenylhydrazine (B124118). For example, the Michael addition of phenylhydrazine to α,β-unsaturated acylazolium intermediates, generated from α-bromoenals and an NHC catalyst, leads to the formation of lactams. mdpi.com This highlights how the hydrazine moiety can be incorporated into catalytically generated intermediates to construct heterocyclic rings. The presence of acetyl and phenyl groups in this compound would be expected to modulate the electronic and steric environment of such catalytic cycles, potentially influencing the stereoselectivity and efficiency of the reactions.
Synthesis of Advanced Heterocyclic Compounds
Pyrazolidines are five-membered saturated heterocycles containing two adjacent nitrogen atoms, and they are present in a number of biologically active compounds. The synthesis of pyrazolidine derivatives can be achieved through a highly chemo- and enantioselective 1,3-diamination of α,β-unsaturated aldehydes using diprotected hydrazine derivatives as the dinitrogen source. nih.gov This transformation can be catalyzed by chiral amines in a metal-free, organocatalytic aza-Michael/hemiaminal cascade sequence. nih.govchemistryviews.org
The use of a di-protected hydrazine, analogous in concept to this compound where one nitrogen is acylated, is crucial for achieving 1,4-selectivity (aza-Michael addition) over 1,2-addition (hydrazone formation). nih.gov A hypothetical reaction involving an N-acetylated diphenylhydrazine derivative with an α,β-unsaturated aldehyde would proceed through the nucleophilic attack of the non-acetylated nitrogen onto the β-position of the aldehyde, followed by an intramolecular cyclization to form the pyrazolidine ring.
The following table illustrates the results from a study on the organocatalytic synthesis of 3-hydroxypyrazolidine derivatives from various α,β-unsaturated aldehydes and di-1,2-N-tert-butoxycarbonyl (Boc)-protected hydrazine, which serves as an analogue for an N-acylated hydrazine system. nih.gov
| Entry | Aldehyde (Substrate) | Catalyst | Time (h) | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| 1 | Cinnamaldehyde | (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | 24 | 85 | 99 |
| 2 | (E)-3-(4-Nitrophenyl)acrylaldehyde | (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | 48 | 92 | 98 |
| 3 | (E)-3-(4-Chlorophenyl)acrylaldehyde | (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | 48 | 88 | 99 |
| 4 | (E)-3-(4-Methoxyphenyl)acrylaldehyde | (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | 72 | 75 | 99 |
| 5 | (E)-3-Phenylbut-2-enal | (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | 96 | 60 | 96 |
1,2-Diazetidinones, also known as 2-azetidinones with an additional nitrogen at the 1-position, are four-membered heterocyclic rings. The synthesis of such strained ring systems can be challenging. Hydrazones and hydrazide-hydrazones have been identified as useful intermediates in the synthesis of various heterocyclic systems, including azetidin-2-ones (β-lactams). nih.gov
The Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) with an imine, is a classic method for constructing the β-lactam ring. In a modified approach, hydrazones can serve as the imine component. For the synthesis of a diazetidinone system from a hydrazine derivative, a plausible strategy would involve the reaction of a hydrazine with a suitable two-carbon synthon that can form the ketene or a ketene equivalent.
For a molecule like this compound, the non-acetylated nitrogen could react with an aldehyde or ketone to form a hydrazone. This hydrazone could then undergo a [2+2] cycloaddition with a ketene, generated in situ from an acyl chloride and a tertiary amine, to yield a 1,2-diazetidinone. The substituents on the hydrazine and the ketene would influence the stereochemical outcome of the cycloaddition. While direct examples using this compound are not prevalent in the literature, the fundamental principles of β-lactam synthesis from imines can be extended to hydrazones to conceptualize the formation of diazetidinone systems.
Concluding Remarks and Future Research Perspectives for N Acetyl 1,2 Diphenylhydrazine Chemistry
Unexplored Reaction Pathways and Mechanistic Questions
The reactivity of the N-Acetyl-1,2-diphenylhydrazine molecule is largely inferred from the known reactions of similar compounds. Systematic exploration of its reaction pathways is a critical next step. For instance, the acetylation of hydrazides can lead to a variety of products, and understanding the precise mechanisms and controlling factors for this compound is essential. nih.gov The interaction of hydrazide derivatives with reagents like acetic acid can result in C- and N-acetylation, hydrolysis, and rearrangement reactions. nih.gov A thorough investigation into the behavior of this compound under similar conditions would be highly valuable.
Furthermore, the nitrogen-nitrogen bond is a key functional group, and its cleavage or participation in cyclization reactions presents intriguing possibilities. Unexpected nitrogen-nitrogen bond cleavage has been observed in azidoacetyl hydrazides, highlighting the potential for novel transformations. mdpi.com Mechanistic studies, perhaps employing isotopic labeling, could elucidate the pathways of such reactions for this compound. The proposed general mechanism for the synthesis of 1-acetyl pyrazoline derivatives from aryl chalcones and hydrazine (B178648) hydrate (B1144303) suggests that N-acetylated hydrazines can serve as precursors to heterocyclic compounds. researchgate.net Investigating analogous cyclization reactions starting from this compound could open doors to new families of heterocyclic structures.
Advancements in Asymmetric Synthesis
The synthesis of chiral hydrazines is a significant area of research due to their importance as intermediates in pharmaceuticals and other biologically active molecules. researchgate.netresearchgate.net Transition metal-catalyzed asymmetric hydrogenation of hydrazones has emerged as a direct and efficient method for producing enantiomerically enriched hydrazines. researchgate.netacs.orgacs.org This approach could be adapted for the synthesis of chiral derivatives of this compound. For example, the development of a suitable prochiral precursor derived from this compound could allow for enantioselective hydrogenation to yield chiral products with high enantiomeric excess.
Recent advancements have seen the successful use of nickel and palladium catalysts with chiral phosphine (B1218219) ligands for the asymmetric hydrogenation of various hydrazones, achieving excellent yields and enantioselectivities. acs.orgacs.org The application of these catalytic systems to substrates related to this compound could be a fruitful area of investigation. Furthermore, metal-free asymmetric hydrogenation using chiral boranes offers an alternative strategy. researchgate.net Exploring these diverse catalytic methods will be crucial for accessing optically active this compound derivatives, which may exhibit unique biological activities or serve as valuable chiral building blocks.
Integration of Advanced Analytical and Computational Techniques
A deeper understanding of the structural and electronic properties of this compound can be achieved through the integration of advanced analytical and computational methods. While experimental characterization through NMR, FT-IR, and CHNS analysis is standard, nih.gov more sophisticated techniques could provide further insights. For instance, X-ray crystallography could determine the precise solid-state conformation, which can be influenced by intermolecular interactions. mdpi.com
Computational chemistry has become a powerful tool for elucidating reaction mechanisms and predicting molecular properties. cuny.edu Density Functional Theory (DFT) calculations can be employed to study the geometries, electronic structures, and thermodynamic parameters of this compound and its potential reaction intermediates and transition states. d-nb.inforesearchgate.net Such computational studies can help to rationalize observed reactivity and guide the design of new experiments. For example, computational modeling can predict the most likely sites for electrophilic or nucleophilic attack, aiding in the exploration of new reaction pathways. Molecular docking studies could also be used to predict potential biological targets and inform the design of derivatives with specific pharmacological profiles. mdpi.com
Potential in Novel Material Development
Hydrazine and its derivatives have found applications in material science, including as foaming agents for polymers and as precursors to polymerization catalysts. taylorandfrancis.com The unique structure of this compound, with its combination of amide and diphenylhydrazine moieties, suggests potential for its incorporation into novel polymers and materials. Poly(diacylhydrazine)s, for example, are a class of polyamides with interesting properties, such as oxidative degradability. mdpi.com
The synthesis of functional polymers from scaffolds like poly(acryloyl hydrazide) demonstrates the versatility of the hydrazide group in post-polymerization modification. nih.gov It is conceivable that this compound could be functionalized to create monomers for polymerization or used as a modifying agent for existing polymers. The presence of aromatic rings could impart desirable thermal or mechanical properties to the resulting materials. Furthermore, conductive polymer films have been developed for the detection of hydrazine vapors, suggesting that materials incorporating the this compound moiety could be explored for sensor applications. acs.org The exploration of this compound in the context of coordination polymers and metal-organic frameworks could also lead to materials with interesting catalytic or gas sorption properties.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing N-acetyl-1,2-diphenylhydrazine, and how can its purity be validated?
- Answer : Synthesis typically involves acetylation of 1,2-diphenylhydrazine using acetic anhydride or acetyl chloride under controlled conditions. For validation, employ techniques like:
- High-Performance Liquid Chromatography (HPLC) to assess purity.
- Nuclear Magnetic Resonance (NMR) (¹H/¹³C) to confirm structural integrity (e.g., acetyl group integration).
- Melting Point Analysis to compare against literature values (e.g., 128–132°C) .
- Mass Spectrometry (MS) for molecular weight verification.
Q. How should researchers design toxicity studies for this compound to ensure regulatory compliance?
- Answer : Follow guidelines from authoritative bodies like ATSDR:
- Use concurrent control groups and sufficient sample sizes (≥10 animals/group for in vivo studies).
- Assess endpoints such as hepatic, renal, and hematological effects (Table C-6, ).
- Apply dose-response models and statistical tools (e.g., ANOVA) to identify adverse effects thresholds.
- Include histopathology and biochemical markers (e.g., ALT/AST for liver toxicity) .
Q. What analytical techniques are critical for characterizing degradation products of this compound under environmental conditions?
- Answer :
- Gas Chromatography-Mass Spectrometry (GC-MS) to identify volatile byproducts.
- Liquid Chromatography-Tandem MS (LC-MS/MS) for non-volatile metabolites.
- UV-Vis Spectroscopy to track reaction intermediates (e.g., diazenes or azobenzenes) .
- 17O NMR for detecting unstable oxidants like hydrogen trioxide (HOOOH) .
Advanced Research Questions
Q. How can mechanistic inconsistencies in the catalytic activity of this compound with transition metals be resolved?
- Answer :
- Use DFT calculations to model ligand-metal interactions and redox pathways (e.g., zirconium-imide intermediate formation) .
- Validate hypotheses via X-ray crystallography of metal complexes (e.g., cis-[NiCl₂{Ph₂PN(Ph)N(Ph)PPh₂}] structures) .
- Conduct kinetic isotope effect (KIE) studies to distinguish radical vs. polar mechanisms (e.g., intramolecular rearrangement in gold complexes) .
Q. What strategies address contradictory toxicity data in existing studies on this compound?
- Answer :
- Perform systematic reviews using inclusion criteria (Table C-1) to filter low-quality studies (e.g., small sample sizes, lack of controls) .
- Apply meta-analysis to evaluate consistency across species (e.g., rodent vs. human cell lines) and exposure routes (oral vs. dermal) .
- Upgrade confidence levels by replicating results in independent labs with standardized protocols (e.g., OECD Test Guidelines) .
Q. How can researchers optimize this compound for catalytic applications in polymerization?
- Answer :
- Modify ligand design (e.g., bis-phosphino hydrazines) to enhance metal coordination (e.g., Ni, Pd, Pt complexes) .
- Screen cocatalysts (e.g., MAO, TEA) to improve ethylene oligomerization/polymerization yields.
- Use in situ FTIR to monitor reaction progress and identify active catalytic species.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
